molecular formula C20H18N2O B4954546 2-{[1,1'-biphenyl]-4-yl}-N-[(pyridin-2-yl)methyl]acetamide

2-{[1,1'-biphenyl]-4-yl}-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B4954546
M. Wt: 302.4 g/mol
InChI Key: BLVRMGRPFNQVBT-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-2-yl)methyl]acetamide is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a biphenyl group attached to an acetamide moiety, which is further linked to a pyridine ring. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-2-yl)methyl]acetamide typically involves the reaction of 4-bromobiphenyl with pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination using sodium triacetoxyborohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-2-yl)methyl]acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-3-yl)methyl]acetamide
  • 2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-4-yl)methyl]acetamide
  • 2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-2-yl)ethyl]acetamide

Uniqueness

2-{[1,1’-biphenyl]-4-yl}-N-[(pyridin-2-yl)methyl]acetamide is unique due to the specific positioning of the pyridine ring, which influences its binding affinity and selectivity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(22-15-19-8-4-5-13-21-19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVRMGRPFNQVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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